1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-17(21)8-5-9-18(14)22-20(25)16-10-11-19(24)23(13-16)12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSJIIXURDIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Reaction Parameters for 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | Pyridine, Benzyl Bromide | |
| Solvent | Acetonitrile | |
| Reducing Agent | Sodium Dithionite (200 mmol) | |
| Temperature | 100°C (reflux) | |
| Yield | 37% |
Amide Bond Formation: Coupling with 3-Chloro-2-methylaniline
Acyl Chloride Intermediate Route
Activation of the carboxylic acid group via thionyl chloride (SOCl₂) is a classical approach. As demonstrated in, 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1 mmol) reacts with excess SOCl₂ (5 mmol) under reflux for 4 hours to form the corresponding acyl chloride. Subsequent treatment with 3-chloro-2-methylaniline (1 mmol) in dichloromethane in the presence of triethylamine (1 mmol) yields the target amide. This method achieves moderate yields (44–50%) but requires stringent moisture control.
HATU-Mediated Coupling
A higher-yielding alternative employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. The carboxylic acid (1 mmol), HATU (1.2 mmol), and DIPEA (2 mmol) are stirred in DMF at 0°C for 30 minutes before adding 3-chloro-2-methylaniline (1 mmol). Reaction completion within 12 hours at room temperature affords the amide in 68–72% yield, with HPLC purity exceeding 95%.
Table 2. Comparison of Amide Bond Formation Methods
| Parameter | Acyl Chloride Route | HATU-Mediated Route | Source |
|---|---|---|---|
| Coupling Agent | SOCl₂ | HATU | |
| Solvent | Dichloromethane | DMF | |
| Base | Triethylamine | DIPEA | |
| Reaction Time | 24 hours | 12 hours | |
| Yield | 44–50% | 68–72% |
Crystallization and Structural Characterization
Crystallization of the title compound is achieved by dissolving the crude product in pyridine at 323 K and cooling to 277 K. X-ray diffraction analysis reveals a twisted molecular geometry, with a dihedral angle of 88.1° between the dihydropyridine and benzene rings. The crystal packing is stabilized by N1—H1⋯O1 and N2—H2⋯O2 hydrogen bonds, with bond lengths of 2.793 Å and 2.926 Å, respectively.
Table 3. Hydrogen-Bond Geometry in the Crystal Structure
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D—H⋯A (°) | Source |
|---|---|---|---|---|---|
| N1—H1⋯O1 | 0.86 | 1.93 | 2.793 | 177 | |
| N2—H2⋯O2 | 0.86 | 2.08 | 2.926 | 166 |
Mechanistic Considerations and Side Reactions
The benzylation step is prone to over-alkylation, necessitating stoichiometric control of benzyl bromide. During amide coupling, competitive formation of symmetric anhydrides may occur in the acyl chloride route, reducing yields. HATU-mediated coupling minimizes side reactions through in situ activation of the carboxylate intermediate.
Scale-Up and Industrial Feasibility
While the HATU method offers superior yields, its cost-effectiveness at industrial scales is limited by reagent expense. The acyl chloride route, despite lower yields, remains preferable for large-scale synthesis due to lower material costs. Recent advances in flow chemistry suggest potential for optimizing both routes by enhancing mixing efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chloro-methylphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Pharmacological Applications
1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for various biological activities:
Anticancer Activity
Research has indicated that compounds within the dihydropyridine class exhibit significant anticancer properties. Studies have shown that derivatives of dihydropyridines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain dihydropyridine derivatives could effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Mannich bases, a class of compounds related to this structure, have shown promising results against bacterial and fungal pathogens. The introduction of specific substituents in the dihydropyridine structure enhances its interaction with microbial targets, leading to increased efficacy .
Cardiovascular Effects
Dihydropyridine derivatives are known for their role as calcium channel blockers, which are crucial in managing hypertension and other cardiovascular conditions. The specific compound may exhibit similar properties, potentially leading to vasodilation and reduced blood pressure .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyridine Core : The initial step involves the condensation of appropriate aldehydes with amines to form the dihydropyridine skeleton.
- Substitution Reactions : The introduction of the benzyl and chloro groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
- Final Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have documented the applications of similar compounds in clinical settings:
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of dihydropyridine derivatives for their anticancer effects on human breast cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, a derivative of the compound was tested against a panel of bacterial strains. The results showed that it had considerable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
| Property | Dihydropyridine Derivative | Activity |
|---|---|---|
| Anticancer | Yes | IC50 < 10 µM |
| Antimicrobial | Yes | Effective against multiple strains |
| Cardiovascular Effects | Yes | Calcium channel blocker activity |
Mechanism of Action
The mechanism of action of 1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Substituent Position and Electronic Effects
- Chloro vs. Methyl vs. In contrast, 2-chlorophenyl analogs (e.g., ) may exhibit reduced steric hindrance, altering target interactions. Nitro groups (e.g., BG01390 ) introduce strong electron-withdrawing effects, which could enhance electrophilic reactivity but reduce metabolic stability.
Core Heterocycle Variations
- Pyridazinone vs. Dihydropyridine: Replacement of the dihydropyridine core with pyridazinone (e.g., compound 5 in ) reduces aromaticity, altering electronic distribution and hydrogen-bonding capacity. This modification may impact proteasome inhibitory activity .
Biological Activity
1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of a benzyl group and a chloro-substituted phenyl moiety enhances its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several key effects:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : Some studies suggest that dihydropyridine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects that reduce inflammation or promote cell death in cancerous cells.
Data Tables
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.5 | |
| Anticancer | HeLa (cervical cancer) | 8.0 | |
| Anti-inflammatory | RAW 264.7 macrophages | 15.0 |
Case Studies
- Antimicrobial Screening : A study conducted on various dihydropyridine derivatives found that the compound showed significant activity against common pathogens such as E. coli and S. aureus. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC).
- Cancer Cell Line Study : In vitro studies on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of β-ketoesters or similar precursors under acidic conditions to form the pyridone core. Subsequent benzylation (using 3-chloro-2-methylbenzyl halides) and carboxamide coupling (via activated carboxylic acid intermediates like acyl chlorides) are critical steps. Reaction optimization often employs catalysts such as piperidine or Lewis acids, with solvents like ethanol or DCM. Purification via recrystallization or column chromatography ensures product integrity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% threshold for biological assays).
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups .
Q. What are the common intermediates and side products encountered during synthesis?
- Methodological Answer : Key intermediates include the pyridone core (before benzylation) and activated carboxylic acid derivatives (e.g., acyl chlorides). Side products may arise from incomplete benzylation (leading to unsubstituted pyridones) or hydrolysis of the carboxamide group under harsh conditions. TLC monitoring and quenching reactions at intermediate stages help isolate target compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : SAR studies should focus on:
- Substituent variation : Modifying the benzyl group’s halogenation (e.g., replacing Cl with F) or the carboxamide’s aryl moiety to assess impact on bioactivity.
- Functional group interconversion : Replacing the pyridone’s ketone with a thiocarbonyl or amine group.
- Biological assays : Testing derivatives against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with activity trends .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
- Compound stability : Assess degradation in assay buffers (e.g., via LC-MS) and adjust storage conditions.
- Purity thresholds : Re-test batches with ≥98% purity (HPLC) to exclude confounding effects from impurities .
Q. How does the electronic nature of substituents influence reactivity and bioactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl on benzyl) enhance electrophilicity of the pyridone ring, potentially increasing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., methyl on phenyl) may improve membrane permeability, affecting cellular uptake. Computational tools (DFT for charge distribution) and Hammett σ constants guide rational design .
Q. What in vitro models are suitable for evaluating anticancer potential?
- Methodological Answer : Use:
- Cell viability assays (MTT/CellTiter-Glo) in cancer cell lines (e.g., MCF-7, A549).
- Apoptosis markers (Annexin V/PI staining) to confirm mechanism.
- Target engagement assays (e.g., Western blot for kinase inhibition). Validate findings in 3D spheroid models to mimic tumor microenvironments .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test Pd/Cu systems for coupling efficiency.
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates.
- Temperature control : Use microwave-assisted synthesis to reduce reaction times.
- Workflow automation : Employ flow chemistry for continuous purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
